molecular formula C11H8F17N B146650 3-(Perfluorooctyl)propylamine CAS No. 139175-50-1

3-(Perfluorooctyl)propylamine

Cat. No.: B146650
CAS No.: 139175-50-1
M. Wt: 477.16 g/mol
InChI Key: CVTWASMMVSOPEW-UHFFFAOYSA-N
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Description

3-(Perfluorooctyl)propylamine is a fluorinated organic compound with the molecular formula C11H8F17N. It is characterized by a perfluorooctyl group attached to a propylamine chain. This compound is known for its unique properties, including high thermal and chemical stability, making it valuable in various scientific and industrial applications .

Safety and Hazards

“3-(Perfluorooctyl)propylamine” is advised for R&D use only and not for medicinal or household use . It’s recommended to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Perfluorooctyl)propylamine can be synthesized through a step-by-step alkylation process. The primary method involves the alkylation of perfluorooctyl iodide with propylamine. This reaction typically occurs under controlled conditions, such as in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Perfluorooctyl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce primary amines .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Perfluorooctyl)ethylamine
  • 4-(Perfluorooctyl)butylamine
  • Perfluorooctyl iodide

Comparison

3-(Perfluorooctyl)propylamine is unique due to its specific chain length and the presence of a propylamine group. This structure provides a balance between hydrophobicity and reactivity, making it more versatile compared to other similar compounds. For instance, 2-(Perfluorooctyl)ethylamine has a shorter chain, which may affect its interaction with biological systems, while 4-(Perfluorooctyl)butylamine has a longer chain, potentially reducing its reactivity .

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F17N/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3,29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTWASMMVSOPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444220
Record name 3-(Perfluorooctyl)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139175-50-1
Record name 3-(Perfluorooctyl)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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